9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
This compound belongs to the class of spirocyclic amines featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core. The unique structural motif includes a nitrogen atom at position 9, substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl group.
Properties
IUPAC Name |
9-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-24(21,17-7-6-15-4-1-2-5-16(15)14-17)19-10-8-18(9-11-19)22-12-3-13-23-18/h6-7,14H,1-5,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNOSIFPYVILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is common among analogs. Key variations arise from substituents at the nitrogen atom (position 9), which critically influence biological activity and pharmacokinetic properties.
Table 1: Key Structural Analogs and Their Substituents
Pharmacological Activity
- Sigma Receptor Binding: Analogs such as the 1,3-dioxane derivative (9-benzyl-3-phenyl-substituted) and spipethiane derivatives demonstrate high affinity for σRs, with IC50 values in the nanomolar range. These compounds reduce binge eating in rodent models at doses of 3–7 mg/kg .
- Sulfonyl vs. Carbonyl/Aryl Groups : Sulfonyl substituents (e.g., in the target compound) may enhance metabolic stability compared to benzyl or carbonyl groups due to reduced susceptibility to oxidative metabolism .
Pharmacokinetic Considerations
- Metabolic Stability : Spirocyclic compounds with bulky substituents (e.g., tert-butyl or tetrahydronaphthalene) show improved microsomal stability compared to smaller groups like methyl .
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